Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
Overview
Description
Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This protecting group is often used in peptide synthesis to protect amine groups from unwanted reactions.
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of inhibitors for silent information regulator human type 2 (sirt2) , which suggests that this compound might also interact with similar targets.
Mode of Action
It’s known that the compound can be used as a starting material in the synthesis of various inhibitors . These inhibitors can bind to their target proteins and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
It’s known that related compounds can be involved in the synthesis of inhibitors that affect the sirt2 pathway . This suggests that Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate might also influence similar pathways.
Result of Action
It’s known that the compound can be used in the synthesis of various inhibitors . These inhibitors can modulate the activity of their target proteins, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of flow reactors also minimizes the risk of side reactions and allows for the continuous production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the Boc group under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, free amines, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of peptide-based drugs and as a protecting group in peptide synthesis.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate: Similar structure but different position of the carboxylate group.
Methyl 4-(tert-butoxycarbonylamino)piperidine-3-carboxylate: Similar structure but different position of the carboxylate group.
4-N-Boc-piperidine: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and its use as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-5-7-14(8-6-9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHAXWIJCWEMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130375 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-09-6 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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